2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1040650-54-1) is a thieno[3,2-d]pyrimidin-4(3H)-one derivative with a molecular formula of C₂₆H₂₅N₃O₂S₂ and a molecular weight of 475.6 g/mol . Its structure features a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with a phenethyl group at position 3, a 3,4-dihydroquinoline moiety linked via a thioether bridge, and a ketone-functionalized ethyl chain.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c29-22(27-14-6-10-19-9-4-5-11-21(19)27)17-32-25-26-20-13-16-31-23(20)24(30)28(25)15-12-18-7-2-1-3-8-18/h1-5,7-9,11,13,16H,6,10,12,14-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLGZQYINXYYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3CCC5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidin-4(3H)-one core.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction, using phenethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the 3,4-Dihydroquinolin-1(2H)-yl Moiety: This step involves the nucleophilic substitution reaction of 3,4-dihydroquinoline with an appropriate electrophile, followed by oxidation to form the desired moiety.
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds to form the target molecule, typically using a thiol reagent and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and appropriate solvents such as dichloromethane (DCM) or dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing compounds.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Industry: It can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may interact with receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
Core Variations: The target compound shares the thieno[3,2-d]pyrimidin-4(3H)-one core with BPOET and compound 2h , but differs from pyrido-thieno-pyrimidinones (e.g., 6b ) and chromeno-pyrazolo-pyridinones .
Substituent Diversity: The 3,4-dihydroquinoline and phenethyl groups in the target compound are unique compared to the methoxyphenyl (6b ), chromenone (), or bromophenyl (BPOET ) moieties in analogs.
Key Observations :
Functional Diversity: While BPOET targets bacterial ribosomes, chromeno-pyrazolo-pyridinones may exploit fluorescence for sensing or photodynamic therapy.
Biological Activity
The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one has garnered attention in medicinal chemistry due to its potential biological activities. Its structural complexity and diverse functional groups suggest a variety of pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Structural Characteristics
- Molecular Formula : C23H27N3O3S
- Molecular Weight : 421.558 g/mol
- IUPAC Name : this compound
The compound features a thieno-pyrimidinone core with a thioether side chain and a phenethyl group, contributing to its diverse biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thioether group may facilitate binding to active sites on target enzymes, potentially inhibiting their activity.
- Cell Signaling Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.
- Direct Interaction with Viral Components : For antiviral activity, it may bind to viral proteins such as reverse transcriptase, preventing their function.
Antiviral Activity
Research indicates that compounds with similar structural features exhibit potential anti-HIV activity. The dihydroquinoline structure is particularly noteworthy for its ability to interact with viral enzymes, thus inhibiting replication. Studies have shown that derivatives of this compound can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate to potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific mechanism may involve disrupting bacterial cell wall synthesis or interfering with protein synthesis .
Study 1: Antiviral Efficacy
A study investigated the antiviral efficacy of related compounds against HIV. The results demonstrated that certain derivatives effectively inhibited viral replication in vitro by targeting reverse transcriptase .
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, the synthesized compounds were screened against a panel of microorganisms. The results indicated promising antibacterial activity against Staphylococcus aureus and other pathogens .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
